7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the cyclization of appropriate precursors.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the pyrrole and pyridine rings.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases, including cancer and viral infections.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It is used as a probe to study biological pathways and processes, providing insights into cellular functions and disease mechanisms.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar pyrrole-pyridine fused ring structure and exhibit potent biological activities, such as fibroblast growth factor receptor (FGFR) inhibition.
Pyrrolo[3,4-c]pyridine Derivatives: These compounds are structurally similar and have been studied for their analgesic, antidiabetic, and anticancer activities.
Uniqueness
7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is unique due to the presence of the bromine atom at the 7-position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C7H8BrClN2 |
---|---|
Molecular Weight |
235.51 g/mol |
IUPAC Name |
7-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H7BrN2.ClH/c8-7-4-10-2-5-1-9-3-6(5)7;/h2,4,9H,1,3H2;1H |
InChI Key |
AISOXYDTQOAGMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=CC(=C2CN1)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.